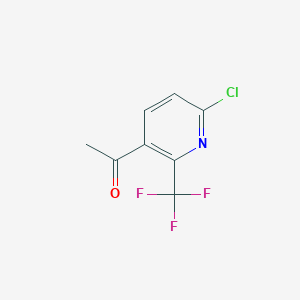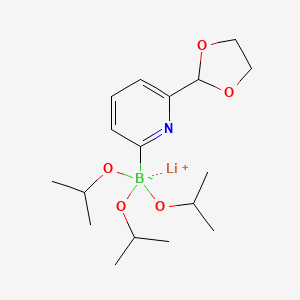
1-(6-Chloro-2-(trifluoromethyl)pyridin-3-YL)ethanone
Descripción general
Descripción
“1-(6-Chloro-2-(trifluoromethyl)pyridin-3-YL)ethanone” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in crop protection from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis and applications of TFMP and its derivatives have been a significant research topic due to their unique physicochemical properties and biological activities . The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine .
Molecular Structure Analysis
The molecular structure of “1-(6-Chloro-2-(trifluoromethyl)pyridin-3-YL)ethanone” is characterized by the presence of a trifluoromethyl group and a pyridine ring . The unique physical and chemical properties of these groups contribute to the compound’s outstanding biological activity .
Aplicaciones Científicas De Investigación
Catalytic Behavior in Ethylene Reactivity
1-(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)ethanone and its derivatives show potential in catalysis, specifically in enhancing the reactivity of ethylene. A study elaborates on the synthesis of ligands that coordinate with iron(II) and cobalt(II) dichloride, forming complexes that, upon activation, demonstrate good catalytic activities for ethylene oligomerization and polymerization. This highlights the compound's role in creating more efficient catalysts for industrial processes (Sun et al., 2007).
Synthesis of Voriconazole
The compound plays a critical role in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The synthesis process involves setting relative stereochemistry through addition reactions and diastereoselective control, showcasing the compound's utility in complex pharmaceutical synthesis routes (Butters et al., 2001).
Synthesis of Fluorinated Pyridines
Research on 3-fluoropyridyl nickel complexes offers a novel route to synthesize 2,4,5,6-tetrafluoropyridines, complementing existing methods for accessing fluorinated pyridines. This demonstrates the compound's utility in the development of new synthetic routes for fluorinated organic molecules (Sladek et al., 2003).
Development of Environmentally Sensitive Fluorophores
A study explores the synthesis of poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties through a domino reaction. This approach highlights the compound's role in creating versatile, environmentally sensitive fluorophores for potential applications in materials science (Hussein et al., 2019).
Metal-Free Cycloaddition Reactions
The compound's derivatives have been utilized in metal-free [2+2] cycloaddition reactions with alkynes at room temperature. This process allows for the facile synthesis of substituted cyclobutenes, showcasing the compound's versatility in organic synthesis without the need for metal catalysts or harsh conditions (Alcaide et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[6-chloro-2-(trifluoromethyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)5-2-3-6(9)13-7(5)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFSQXLCYHFGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201217810 | |
| Record name | 1-[6-Chloro-2-(trifluoromethyl)-3-pyridinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-2-(trifluoromethyl)pyridin-3-YL)ethanone | |
CAS RN |
1060810-87-8 | |
| Record name | 1-[6-Chloro-2-(trifluoromethyl)-3-pyridinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060810-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[6-Chloro-2-(trifluoromethyl)-3-pyridinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[6-Chloro-2-(trifluoromethyl)-3-pyridyl]ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-morpholino-1-ethanone](/img/structure/B1649775.png)
![N~1~-(3-fluorobenzyl)-3-methyl-N~1~-(4-{2-oxo-2-[(1-phenylethyl)amino]ethyl}phenyl)butanamide](/img/structure/B1649776.png)
![N~1~-[1-(2-furylmethyl)-4-piperidyl]-N~1~-(4-methylphenyl)-1-benzenesulfonamide](/img/structure/B1649777.png)
![1-benzyl-5-oxo-N-[2-(piperidin-1-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B1649779.png)
![2-cyclopentyl-N~1~-(2,4-difluorophenyl)-2-[4-(3-fluorobenzoyl)piperazino]acetamide](/img/structure/B1649780.png)
![2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazino]-N~1~-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B1649781.png)
![N~1~-(3-chlorobenzyl)-N~1~-[1-(cyclobutylcarbonyl)-4-piperidyl]-2-[(2-methoxyethyl)(propylsulfonyl)amino]acetamide](/img/structure/B1649784.png)
![[4-Chloro-3-(trifluoromethyl)phenyl]{2-[(2-ethylphenyl)amino]ethyl}(methylsulf onyl)amine](/img/structure/B1649789.png)
![N-(benzimidazol-2-ylethyl)-2-[6-(4-methylphenyl)(7-hydro-1,2,4-triazolo[4,5-c] quinazolin-8-ylthio)]acetamide](/img/structure/B1649790.png)


![1-[4-[2-(2-Propan-2-ylidenehydrazinyl)-1,3-thiazol-3-ium-4-yl]phenyl]pyrrolidine-2,5-dione;bromide](/img/structure/B1649795.png)
